molecular formula C19H20N2OS B2754786 N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide CAS No. 899734-69-1

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide

Cat. No.: B2754786
CAS No.: 899734-69-1
M. Wt: 324.44
InChI Key: DMCTYWPOSUYYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and favorable electronic properties. This compound is supplied for research purposes to aid in the exploration of novel bioactive molecules. The benzothiazole nucleus is a structurally rigid, heterocyclic framework that is frequently investigated for its potential to interact with various enzymatic targets. Research into structurally similar N-substituted benzothiazole-2-yl-benzamides and related analogs has shown their relevance in areas such as the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets of interest for pain and inflammation research . Other benzothiazole derivatives have been identified as tools for studying ion channels, such as the Zinc-Activated Channel (ZAC), highlighting the scaffold's utility in neuropharmacology . Furthermore, the solid-state properties and optical characteristics of benzothiazole compounds make them subjects of interest in materials science for applications like nonlinear optics and solar cells . Researchers can utilize this compound as a key intermediate or building block in combinatorial chemistry and fragment-based drug discovery campaigns. Its structure allows for further chemical modifications, enabling the synthesis of more complex libraries for high-throughput screening against therapeutic targets.

Properties

IUPAC Name

N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-8-17(22)21(13-15-10-5-4-6-11-15)19-20-18-14(2)9-7-12-16(18)23-19/h4-7,9-12H,3,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCTYWPOSUYYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the desired derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process typically includes optimization of reaction conditions to maximize yield and purity, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

BMB has been extensively investigated for its potential therapeutic applications:

  • Anti-inflammatory Properties : BMB primarily targets cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting both COX-1 and COX-2 enzymes, BMB reduces the production of prostaglandins, mediators of inflammation. In vitro studies have demonstrated significant inhibition of COX activity, leading to decreased inflammatory responses.
  • Anticancer Potential : Preliminary research indicates that BMB may induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it operates through pathways involving oxidative stress and modulation of cell signaling, particularly affecting the cell cycle at the G2/M phase .

Biological Studies

BMB is utilized in biological research to elucidate its interactions with various biological targets:

  • Enzyme Interaction Studies : Research has shown that BMB effectively interacts with COX enzymes, providing insights into its biochemical pathways. The compound's ability to modulate the arachidonic acid pathway highlights its potential role in developing anti-inflammatory drugs.
  • Animal Model Evaluations : In vivo studies using animal models of arthritis have reported that administration of BMB leads to significant reductions in joint swelling and pain, supporting its therapeutic potential as an anti-inflammatory agent.

Industrial Applications

Beyond medicinal uses, BMB is explored for potential applications in industrial chemistry:

  • Material Development : The unique structural features of BMB make it a candidate for developing new materials with specific chemical properties. Its synthesis routes involve coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, indicating versatility in chemical processes.

In Vitro Studies

A study demonstrated that BMB significantly reduced the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This supports its candidacy as a potential anticancer agent.

Animal Models

In models of induced arthritis, BMB administration resulted in decreased inflammation and pain levels compared to control groups. This finding reinforces its anti-inflammatory properties and potential clinical applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing inflammation . Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzothiazole-Amide Family

N-((4-(Benzo[d]thiazol-2-yl)phenyl)carbamothioyl)nonanamide (BT8)
  • Structure: Shares the benzothiazole core but differs in the substituents (nonanamide chain vs. butyramide) and a thiourea linkage.
  • Physical Properties :
    • Yield: 65%
    • Melting Point: 216°C
    • Key Functional Groups: C=O (1699 cm⁻¹ IR), C=S (1262 cm⁻¹ IR), and NH (11.50–12.17 ppm NMR) .
N-((4-(Benzo[d]thiazol-2-yl)phenyl)carbamothioyl)butyramide (BT9)
  • Structure : Analogous to BT8 but with a shorter butyramide chain.
  • Inferred Properties : Reduced hydrophobicity compared to BT8, likely lowering melting points and altering solubility. Data limitations preclude direct biological comparisons .
2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone (Compound 22)
  • Structure : Incorporates a piperazine ring and lacks an amide group.
  • Physical Properties :
    • Yield: 82%
    • Melting Point: 139–141°C
    • Key Features: Aromatic protons (δ 7.12–8.00 ppm NMR), N-CH2-CO linkage (δ 3.91 ppm) .
  • Differentiation : The absence of an amide group reduces hydrogen-bonding capacity but enhances synthetic yield (82% vs. BT8’s 65%) .

Functional Analogues in Thiazole-Based Therapeutics

Thiazole and Thiadiazole Derivatives with Antioxidant Properties
  • Structural Features : Include arylmethylamine moieties and reduced Schiff base linkages (e.g., via NaBH₄) .
  • Activity : Exhibit antioxidant properties through radical scavenging, contrasting with N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide’s unexplored but hypothesized enzyme-inhibitory roles .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide
  • Structure : Combines a thiazole ring with a chlorinated benzamide group.
  • Relevance : Highlights the pharmacological versatility of thiazole-amide hybrids, including anti-inflammatory and analgesic applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure Highlights Yield (%) Melting Point (°C) Key Functional Groups Biological Activity
This compound Benzothiazole, butyramide, benzyl N/A N/A Amide, aromatic CH Underexplored (safety data only)
BT8 Benzothiazole, thiourea, nonanamide 65 216 C=O, C=S, NH Tyrosinase inhibition
Compound 22 Benzothiazole, piperazine, phenylethanone 82 139–141 N-CH2-CO, piperazine Not specified
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Thiazole, dichlorobenzamide N/A N/A Cl, amide Anti-inflammatory, analgesic

Key Research Findings and Implications

  • Synthetic Efficiency : Piperazine-containing analogs (e.g., Compound 22) achieve higher yields (82%) compared to thiourea-linked BT8 (65%), suggesting that ring systems may streamline synthesis .
  • Structure-Activity Relationships (SAR): Longer aliphatic chains (e.g., BT8’s nonanamide) enhance hydrophobicity and thermal stability (higher melting points). Amide groups (as in the target compound) vs. thiourea (BT8) or ketone (Compound 22) linkages modulate electronic properties and target specificity.
  • Biological Potential: While BT8 shows tyrosinase inhibition, the target compound’s safety profile (e.g., instability) may limit its therapeutic use without structural optimization .

Biological Activity

N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide (BMB) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Enzymes:
BMB primarily targets cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Inhibition of COX enzymes leads to a reduction in inflammation and pain, making BMB a candidate for anti-inflammatory therapies.

Biochemical Pathways:
The main biochemical pathway affected by BMB is the arachidonic acid pathway , which is integral to the production of inflammatory mediators. By inhibiting COX activity, BMB potentially decreases the synthesis of these mediators, thereby exerting its anti-inflammatory effects.

Biological Activity

Anti-inflammatory Activity:
Research indicates that BMB exhibits significant anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin production and alleviation of inflammatory responses.

Anticancer Potential:
BMB has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Studies

  • In Vitro Studies:
    • A study demonstrated that BMB significantly reduced the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Animal Models:
    • In animal models of arthritis, administration of BMB resulted in decreased joint swelling and pain, supporting its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of BMB:

Compound NameTarget EnzymeBiological ActivityNotes
BMBCOXAnti-inflammatoryEffective in reducing inflammation in vitro and in vivo
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideUnknownAntimicrobialKnown for antimicrobial properties
2-amino-6-chlorobenzothiazoleUnknownAnticancerUsed as a precursor for various derivatives

Q & A

Q. What are the optimal synthetic routes for N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzo[d ]thiazol-2-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the N-benzyl intermediate, followed by acylation with butyryl chloride. Reaction optimization includes:
  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to acylating agent to minimize side products.
  • Solvent Selection : Use polar aprotic solvents like DMF or acetonitrile for improved solubility.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >90% purity .
  • Yield Enhancement : Continuous flow reactors (industrial scale) reduce reaction time by 30% compared to batch processes .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ expected m/z 353.12) .
  • Melting Point : Serves as a purity indicator (reported range: 99–177°C for analogs) .
  • TLC Monitoring : Hexane:ethyl acetate (3:1) tracks reaction progression .

Q. How can researchers assess the anti-inflammatory activity of this compound in vitro?

  • Methodological Answer : Use cyclooxygenase (COX-1/COX-2) inhibition assays:
  • Enzyme Source : Recombinant COX isoforms (commercially available).
  • Substrate : Arachidonic acid (10 µM) with colorimetric detection of prostaglandin E₂.
  • IC₅₀ Determination : Compare inhibition to reference drugs (e.g., indomethacin). IC₅₀ values <1 µM indicate high potency .

Q. What strategies ensure compound purity during large-scale synthesis?

  • Methodological Answer :
  • Chromatography : Flash chromatography (gradient elution) removes unreacted starting materials.
  • Crystallization : Ethanol/water mixtures (1:3) yield crystals with >98% purity.
  • HPLC Analysis : C18 columns (acetonitrile/water mobile phase) detect impurities at <0.5% .

Q. How should stability studies be designed for long-term storage?

  • Methodological Answer :
  • Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent photodegradation.
  • Stability Monitoring : Monthly HPLC checks for degradation products (e.g., hydrolyzed amide bonds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-methyl group on the benzothiazole with halogens (e.g., Cl, F) to enhance COX-2 selectivity.
  • Bioisosteric Replacement : Substitute the butyramide chain with sulfonamide groups (e.g., as in sulfonamide derivatives, IC₅₀ improved by 40% in analogs) .
  • Data Correlation : Use multivariate regression to link logP values (2.5–4.0) with cellular permeability .

Q. How do researchers resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :
  • Orthogonal Assays : Validate COX inhibition via Western blot (protein expression) alongside enzymatic assays.
  • Purity Reassessment : Re-test compounds with conflicting results using LC-MS to rule out batch variability .
  • Cellular Models : Compare activity in primary macrophages (inflammatory response) vs. cancer cell lines (apoptosis assays) .

Q. What advanced mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2’s active site (e.g., hydrogen bonding with Tyr355).
  • Mutagenesis : Engineer COX-2 mutants (e.g., Arg120Ala) to confirm critical binding residues .
  • Metabolite Profiling : UPLC-QTOF identifies active metabolites in hepatic microsomes .

Q. How can researchers troubleshoot low yields in amide bond formation?

  • Methodological Answer :
  • Catalyst Screening : Test coupling agents like HATU vs. EDCI/HOBt (yields increase from 65% to 85%).
  • Temperature Control : Maintain 0–5°C during acylation to suppress racemization.
  • Microwave Assistance : Reduce reaction time from 12h to 2h with 20% higher yield .

Q. What computational methods predict pharmacokinetic properties for in vivo translation?

  • Methodological Answer :
  • ADMET Prediction : SwissADME estimates oral bioavailability (e.g., 75% for this compound vs. 50% for sulfonamide analogs).
  • MD Simulations : GROMACS models blood-brain barrier penetration (logBB <0.3 suggests limited CNS activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.